Azane;sulfurous acid

Oxidation Kinetics Flue Gas Desulfurization Sulfur Recovery

Researchers requiring a sulfite reducing agent with extended aqueous stability face oxidation-driven degradation. Ammonium sulfite (CAS 17026-44-7) solves this with ~10× slower uncatalyzed oxidation vs. sodium sulfite, enabling longer hold times in desulfurization absorbers and boiler feedwater oxygen scavenging. Its near-neutral pH (7.5-7.6) minimizes corrosion risk compared to acidic bisulfite alternatives. High solubility (642 g/L) supports concentrated stock solutions. Ideal for caramel color (E150d) manufacturing, photographic development, and industrial reducing applications.

Molecular Formula H8N2O3S
Molecular Weight 116.14 g/mol
CAS No. 17026-44-7
Cat. No. B097076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;sulfurous acid
CAS17026-44-7
Synonymsammonium bisulfite
ammonium hydrogen sulfite
ammonium sulfite
diammonium sulfite
monoammonium sulfite
Molecular FormulaH8N2O3S
Molecular Weight116.14 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[O-]S(=O)[O-]
InChIInChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3)
InChIKeyPQUCIEFHOVEZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Sulfite Technical Baseline


Ammonium sulfite (CAS 17026-44-7) is an inorganic ammonium salt of sulfurous acid with molecular formula (NH₄)₂SO₃ and molecular weight 116.14 g/mol [1]. It exists as a colorless to yellowish hygroscopic crystalline solid, typically supplied as an aqueous solution [2], and functions primarily as a reducing agent in diverse industrial processes. The compound decomposes at approximately 60–70°C, releasing sulfur dioxide and nitrogen oxides, with a pH range of 7.5–7.6 in aqueous solution at 20°C and water solubility of 642 g/L at 25°C [2].

Reducing functionality Effective reducing agent for flue gas desulfurization, oxygen scavenging, and photographic development
Aqueous pH profile Near-neutral pH reducing environment (reported ~7.5) suitable for corrosion-sensitive water treatment and metal-compatible formulations
Solubility advantage High water solubility supports concentrated stock solutions, reducing storage volume and handling frequency

Ammonium Sulfite Substitution Limitation


Sulfite salts as a class share the SO₃²⁻ anion and broad reducing functionality, but substantial differences in oxidation kinetics, aqueous solubility, pH behavior, and cation-dependent reactivity preclude simple one-for-one substitution. Sodium sulfite oxidizes approximately tenfold faster than ammonium sulfite under equivalent aqueous conditions without catalysts [1]. Ammonium sulfite solubility at 25°C is 642 g/L compared to sodium sulfite at approximately 280 g/L, while ammonium bisulfite exhibits strongly acidic pH 4.70–5.50 versus ammonium sulfite at pH 7.5–7.6 [2][3]. These divergences in stability, handling requirements, and reaction pathway control dictate that each analog occupies a distinct procurement envelope.

Oxidation kinetics Significantly slower oxidation rate compared to sodium sulfite; direct substitution may alter process timing and sulfite preservation requirements.
pH incompatibility Near-neutral pH (~7.5) versus acidic ammonium bisulfite (pH 4.7–5.5); substitution may introduce corrosion risk or shift reaction selectivity.
Solubility mismatch Substantially higher water solubility than sodium sulfite; using analog salts may limit maximum solution concentration and process efficiency.

Ammonium Sulfite Differentiation Evidence


Slower Oxidation Rate vs. Sodium Sulfite

In homogeneous aqueous oxidation without catalysts, ammonium sulfite oxidizes at approximately one-tenth the rate of sodium sulfite [1]. This kinetic difference is quantified under identical experimental conditions using a polarographic method for dissolved oxygen determination in stirred reactors. The empirical rate equation derived from this work is r = k[SO₃²⁻]³ᐟ²[O₂]⁰[H⁺]² with k = 1.6 × 10³⁹ exp(−35 × 10³/RT) in M·min⁻¹ [1].

Oxidation rate
Head-to-head
~1/10 the oxidation rate of sodium sulfite under uncatalyzed aqueous conditions (empirical rate: r = k[SO₃²⁻]³ᐟ²[O₂]⁰[H⁺]²)
Supports extended sulfite preservation in FGD recovery systems
Data from homogeneous aqueous reactor study, polarographic O₂ determination
Oxidation Kinetics Flue Gas Desulfurization Sulfur Recovery

pH Difference vs. Ammonium Bisulfite

Ammonium sulfite (pH 7.5–7.6 at 20°C in water) and ammonium bisulfite (pH 4.70–5.50 per commercial specification) exhibit fundamentally different acid-base behavior despite sharing ammonium and sulfite-derived chemistry [1][2]. Ammonium sulfite produces near-neutral aqueous solutions, whereas ammonium bisulfite is strongly acidic. The bisulfite form also contains ammonium thiosulfate as an impurity at ≤0.08% by specification [2].

pH difference
Cross-study
Ammonium sulfite pH 7.5–7.6 vs. ammonium bisulfite pH 4.70–5.50 (Δ ~2–3 units)
Near-neutral pH avoids acid corrosion in water treatment and photographic developer formulations
Ammonium sulfite aqueous at 20°C; bisulfite per HG/T2785-2012 commercial specification
pH Control Water Treatment Industrial Formulation

Higher Water Solubility vs. Sodium and Potassium Analogs

Ammonium sulfite exhibits water solubility of 642 g/L at 25°C [1], which is substantially higher than typical sodium sulfite solubility (~280 g/L at 25°C) and potassium sulfite. This high aqueous loading capacity enables more concentrated working solutions without precipitation risk. Temperature-dependent solubility ranges from 32.4 g/100 mL (324 g/L) at 0°C to 60.4 g/100 mL (604 g/L) at 100°C [2].

Water solubility
Class-level
642 g/L at 25°C, approximately 2.3× higher than typical sodium sulfite (~280 g/L)
Enables concentrated stock solution preparation, reducing storage volume and handling
Class-typical comparison; verify exact grade solubility
Solubility Aqueous Processing Formulation Compatibility

4-Methylimidazole Formation: Sulfite vs. Sulfate Process

In glucose/ammonium model caramel reaction systems heated at 100°C for 2 hours across initial pH conditions 4.9–8.6, the ammonium sulfite system produced higher concentrations of methylglyoxal and 4-methylimidazole than the ammonium sulfate system [1]. Notably, at higher pH conditions (pH 6.9–8.6), SO₃²⁻ inhibited further 4-MI formation by reacting with methylglyoxal and other precursors, whereas at lower pH (4.9–5.9), nucleophilic NH₄⁺ dominated and no such inhibition occurred [1]. Caramel color prepared by the ammonium-sulfite process characteristically contains bound imidazoles including 4-MI [2].

4-MI formation
Head-to-head
Ammonium sulfite process yields pH-dependent 4-MI; SO₃²⁻ inhibits further formation at pH ≥6.9, unlike ammonium sulfate systems
Process choice directly impacts 4-methylimidazole contaminant levels in Class IV caramel color
Glucose/ammonium model, 100°C for 2h; pH 4.9–8.6 range
Caramel Coloring Food Additive Manufacturing 4-Methylimidazole Control

Ammonium Sulfite Application Scenarios


FGD Byproduct Recovery: Extended Sulfite Stability

In wet flue gas desulfurization systems where sulfite recovery and subsequent oxidation to sulfate fertilizer products are desired, ammonium sulfite's ~10-fold slower uncatalyzed aqueous oxidation rate compared to sodium sulfite [1] extends the usable window before unintended oxidation to sulfate occurs. This reduced oxidation sensitivity allows for longer hold times in absorption vessels and greater process flexibility in sulfur dioxide recovery operations. Ammonium sulfite and sodium sulfite exhibit similar sensitivity to Co²⁺ and Mn²⁺ transition metal catalysts, providing comparable catalytic control options [2].

Class IV Caramel Color: pH-Controlled 4-MI Mitigation

For food-grade caramel color (E150d / Class IV) manufacturing requiring simultaneous carbohydrate heating with ammonium and sulfite compounds, ammonium sulfite is the specified reagent rather than ammonium sulfate alternatives. The ammonium sulfite process yields characteristically bound imidazole compounds including 4-MI [3], and pH manipulation during thermal treatment (particularly maintaining pH ≥6.9) enables SO₃²⁻-mediated inhibition of further 4-MI formation via reaction with methylglyoxal precursors [4]. This pH-dependent suppression mechanism is unique to sulfite-based caramel systems and does not occur in sulfate-only processes [4].

Photographic Developer: Near-Neutral pH Reducing Agent

In photographic development where sulfite serves as a preservative to protect developing agents from aerial oxidation and to control development kinetics, ammonium sulfite's pH of 7.5–7.6 [5] offers a near-neutral working environment that minimizes pH-induced fogging compared to acidic ammonium bisulfite (pH 4.70–5.50) [6] or alkaline sodium sulfite formulations. Ammonium sulfite functions as a reducing agent to reduce silver ions to metallic silver during development [7], and its high water solubility (642 g/L at 25°C) [5] supports concentrated stock solution preparation for large-volume processing applications.

Boiler Feedwater Oxygen Scavenging

Ammonium sulfite serves as an oxygen scavenger in boiler feedwater and closed-loop cooling water systems. Its near-neutral pH (7.5–7.6) [5] reduces corrosion risk to carbon steel and copper alloy components compared to acidic bisulfite alternatives (pH 4.70–5.50) [6]. The slower oxidation kinetics [1] provide extended active life in aqueous storage and distribution, while high solubility (642 g/L at 25°C) [5] enables formulation of concentrated oxygen-scavenging solutions that minimize transportation volume. Selection of ammonium sulfite over ammonium bisulfite for this application is primarily driven by the pH differential's impact on system metallurgy compatibility.

Application
Selection Property
Validation Focus
FGD byproduct recovery
Slower oxidation kinetics
Sulfite preservation window, transition-metal catalyst response
Class IV caramel color
pH-dependent 4-MI suppression
pH ≥6.9 process control, regulatory 4-MI compliance
Photographic developer
Near-neutral pH reducing environment
Anti-oxidation preservation, pH-fogging control
Boiler feedwater oxygen scavenging
Near-neutral pH, high solubility
Corrosion compatibility (carbon steel/copper), concentrated formulation stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azane;sulfurous acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.